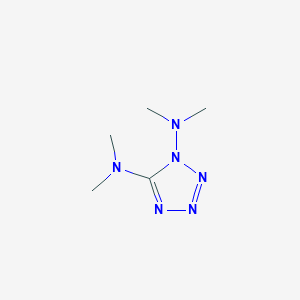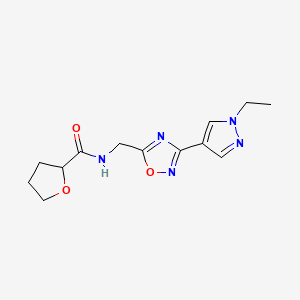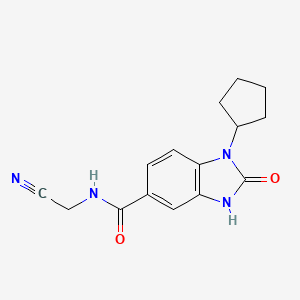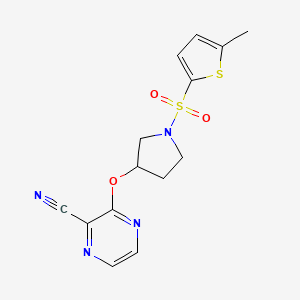![molecular formula C14H15NO3S B2682094 [4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid CAS No. 675856-54-9](/img/structure/B2682094.png)
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a thiazole ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 4-ethoxyphenylacetic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.
科学的研究の応用
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds
4-Ethoxyphenylacetic acid: A simpler compound with similar structural features but lacking the thiazole ring.
4-Methoxyphenylacetic acid: Another related compound with a methoxy group instead of an ethoxy group.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Uniqueness
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethoxyphenyl group and the thiazole ring allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
2-[4-(4-ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-11-6-4-10(5-7-11)14-12(8-13(16)17)19-9(2)15-14/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTGTVRWXMMDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)




![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)

